(2S,4R)-1-((S)-3,3-Dimethyl-2-(2-(2-(4-((4-((3-(N-methylmethylsulfonamido)benzyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenoxy)ethoxy)acetamido)butanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
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Overview
Description
The compound “(2S,4R)-1-[(2S)-3,3-dimethyl-2-{2-[2-(4-{[4-({[3-(N-methylmethanesulfonamido)phenyl]methyl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenoxy)ethoxy]acetamido}butanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including amides, ethers, and aromatic rings, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of amide bonds, ether linkages, and the introduction of various substituents. Typical synthetic routes may include:
Amide Bond Formation: Using reagents like carbodiimides (e.g., EDC, DCC) to couple carboxylic acids with amines.
Ether Linkage Formation: Employing Williamson ether synthesis or Mitsunobu reaction.
Substituent Introduction: Utilizing halogenation, nitration, or Friedel-Crafts alkylation/acylation for aromatic rings.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions for scalability, yield, and purity. This may include:
Batch Processing: For small to medium-scale production.
Flow Chemistry: For continuous production with better control over reaction parameters.
Purification Techniques: Using chromatography, crystallization, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO₄ or H₂O₂.
Reduction: Employing reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Nucleophilic or electrophilic substitution reactions on aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogenation using Cl₂ or Br₂ in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology
Medicine
The compound may serve as a lead compound for developing new drugs, particularly if it exhibits pharmacological activity against specific targets.
Industry
Applications in materials science, such as developing new polymers or coatings with unique properties.
Mechanism of Action
The mechanism by which the compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact mechanism would depend on the compound’s structure and the nature of its interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-1-[(2S)-3,3-dimethyl-2-{2-[2-(4-{[4-({[3-(N-methylmethanesulfonamido)phenyl]methyl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenoxy)ethoxy]acetamido}butanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide
- (2S,4R)-1-[(2S)-3,3-dimethyl-2-{2-[2-(4-{[4-({[3-(N-methylmethanesulfonamido)phenyl]methyl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenoxy)ethoxy]acetamido}butanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and substituents, which confer distinct chemical and biological properties. Comparing it with similar compounds can highlight differences in reactivity, stability, and biological activity.
Properties
Molecular Formula |
C46H54F3N9O8S2 |
---|---|
Molecular Weight |
982.1 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[2-[4-[[4-[[3-[methyl(methylsulfonyl)amino]phenyl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenoxy]ethoxy]acetyl]amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H54F3N9O8S2/c1-28-39(67-27-53-28)31-12-10-29(11-13-31)22-51-42(61)37-21-34(59)25-58(37)43(62)40(45(2,3)4)55-38(60)26-65-18-19-66-35-16-14-32(15-17-35)54-44-52-24-36(46(47,48)49)41(56-44)50-23-30-8-7-9-33(20-30)57(5)68(6,63)64/h7-17,20,24,27,34,37,40,59H,18-19,21-23,25-26H2,1-6H3,(H,51,61)(H,55,60)(H2,50,52,54,56)/t34-,37+,40-/m1/s1 |
InChI Key |
SSNVICBSSPQZQX-WPPCIPCFSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCC6=CC(=CC=C6)N(C)S(=O)(=O)C)C(F)(F)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCC6=CC(=CC=C6)N(C)S(=O)(=O)C)C(F)(F)F)O |
Origin of Product |
United States |
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